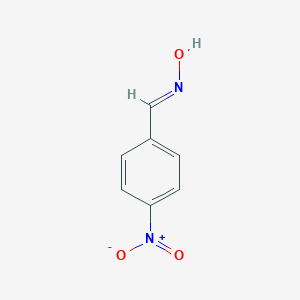

4-Nitrobenzaldoxime

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(NE)-N-[(4-nitrophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLPAVBACRIHHC-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-37-9 | |

| Record name | Benzaldehyde, p-nitro-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-nitrobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrobenzaldoxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDD4LR8AM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (E)-4-Nitrobenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis and characterization of (E)-4-nitrobenzaldehyde oxime, a key intermediate in organic synthesis. The document provides a robust, field-tested protocol for its preparation via the condensation of 4-nitrobenzaldehyde with hydroxylamine hydrochloride. Emphasis is placed on the mechanistic underpinnings of the reaction, including the stereochemical control that favors the formation of the (E)-isomer. A thorough characterization of the final product is outlined, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination to ensure the compound's identity, purity, and stereochemistry. This guide is intended to be a practical resource for researchers in medicinal chemistry, organic synthesis, and drug development, providing the necessary information for the reliable preparation and validation of this important chemical entity.

Introduction: The Significance of Oximes in Modern Chemistry

Oximes, characterized by the R¹R²C=NOH functional group, are a versatile class of organic compounds with broad applications in synthetic and medicinal chemistry. They serve as crucial intermediates in the synthesis of a variety of nitrogen-containing compounds, including amides via the Beckmann rearrangement, nitriles, and various heterocyclic systems.[1] The stereochemistry of the C=N double bond in oximes can give rise to (E) and (Z) isomers, which can significantly influence their reactivity and biological activity.[2][3]

(E)-4-Nitrobenzaldehyde oxime, in particular, is a valuable building block. The presence of the nitro group, a strong electron-withdrawing substituent, on the aromatic ring significantly modulates the electronic properties of the molecule, influencing its reactivity in subsequent transformations. This makes it a key synthon in the development of novel pharmaceuticals and other functional organic materials.

This guide provides a detailed, self-validating protocol for the synthesis of (E)-4-nitrobenzaldehyde oxime, coupled with a comprehensive analytical workflow for its thorough characterization.

Synthesis of (E)-4-Nitrobenzaldehyde Oxime

The synthesis of (E)-4-nitrobenzaldehyde oxime is achieved through a classic condensation reaction between 4-nitrobenzaldehyde and hydroxylamine.[4] The common and efficient method utilizes hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine nucleophile.[5][6]

Reaction Mechanism and Stereoselectivity

The formation of the oxime proceeds via a two-step mechanism:

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This is followed by proton transfer to form a carbinolamine intermediate.[1]

-

Dehydration: The carbinolamine intermediate then undergoes acid- or base-catalyzed dehydration, eliminating a molecule of water to form the C=N double bond of the oxime.[7]

The stereochemical outcome of the reaction, favoring the (E)-isomer, is a critical aspect of this synthesis. While the formation of both (E) and (Z) isomers is possible, the (E)-isomer is generally the thermodynamically more stable product for aromatic aldoximes due to reduced steric hindrance.[3]

Caption: Synthesis workflow for (E)-4-Nitrobenzaldehyde oxime.

Experimental Protocol

This protocol is adapted from established and reliable procedures for the synthesis of aryl oximes.[8][9]

Materials:

-

4-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate trihydrate (CH₃COONa·3H₂O)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrobenzaldehyde (1.0 equivalent) in ethanol with gentle warming.

-

Addition of Reagents: To the warm solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate trihydrate (3.0 equivalents).[8] The sodium acetate acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride, thereby generating the free hydroxylamine in situ.

-

Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the 4-nitrobenzaldehyde spot. For many aryl aldehydes, the reaction is substantially complete within a few hours.[10]

-

Work-up: Upon completion, concentrate the reaction mixture by removing a portion of the ethanol under reduced pressure. Cool the concentrated mixture to room temperature and then add cold water to precipitate the crude product.[8]

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with excess water to remove any inorganic salts. The crude product is then purified by recrystallization from ethanol to yield the pure (E)-4-nitrobenzaldehyde oxime as a light yellow solid.[9]

Characterization of (E)-4-Nitrobenzaldehyde Oxime

A multi-technique approach is essential for the unambiguous confirmation of the structure, purity, and stereochemistry of the synthesized oxime.

Caption: Logical flow of the characterization process.

Physical Properties

| Property | Observed Value |

| Appearance | Light yellow solid[9] |

| Melting Point | 124.0 to 128.0 °C[11] |

A sharp melting point range is indicative of high purity.

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.25-8.28 | q | 2H, Aromatic protons ortho to NO₂ |

| ~7.76-7.78 | q | 2H, Aromatic protons meta to NO₂ |

| ~8.22 | s | 1H, Aldoxime proton (-CH=NOH) |

Note: The exact chemical shifts can vary slightly depending on the solvent used. The provided data is based on spectra recorded in CDCl₃.[9]

3.2.2. IR Spectroscopy

Infrared spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3100 | O-H stretch (oxime) |

| ~1600 | C=N stretch (oxime) |

| ~1520 & ~1340 | Asymmetric and symmetric NO₂ stretch |

| ~950 | N-O stretch (oxime) |

Note: These are characteristic absorption ranges and the exact peak positions can be influenced by the molecular environment.[4]

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive confirmation of the molecular structure and stereochemistry. Studies have confirmed the (E) configuration of 4-nitrobenzaldehyde oxime, with the C3—C7—N2—O3 dihedral angle being approximately 179.1°.[8] In the solid state, the molecules are linked by intermolecular O—H···N hydrogen bonds, forming centrosymmetric dimers.[8][12][13]

Safety Considerations

-

4-Nitrobenzaldehyde: Is a skin and eye irritant.

-

Hydroxylamine hydrochloride: Is corrosive and can be toxic if ingested or absorbed through the skin. It is also a potential skin sensitizer.

-

Ethanol: Is a flammable liquid.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This technical guide has presented a detailed and reliable methodology for the synthesis and comprehensive characterization of (E)-4-nitrobenzaldehyde oxime. By following the outlined experimental protocol and analytical workflow, researchers can confidently prepare and validate this important chemical intermediate. The provided mechanistic insights and characterization data serve as a valuable resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science, facilitating the use of this versatile building block in their research and development endeavors.

References

- Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. (2022). Molecules, 27(20), 6933.

- Abbas, A., et al. (2010). (E)-4-Nitrobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1130.

- Supporting Information for RSC Advances. (2013). The Royal Society of Chemistry.

- Gao, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(36), 22165–22172.

- PubChem. (n.d.). 4-Nitrobenzaldoxime. National Center for Biotechnology Information.

- Chemistry LibreTexts. (2015). 19.8: Reactions of Aldehydes and Ketones with Ammonia and its Derivatives.

- Li, J., et al. (2023). Introduction to the Stereoselective Synthesis of Oximes. University Chemistry, 38(2), 289-298.

- Zeynizadeh, B., & Karimkoshteh, M. (2021). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. Molecules, 26(10), 2933.

- Grigg, R., et al. (1996). The influence of oxime stereochemistry in the generation of nitrones from ω-alkenyloximes by cyclization or 1,2-prototropy. Tetrahedron, 52(34), 11479-11502.

- Das, B., et al. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Asian Journal of Green Chemistry, 2(4), 330-338.

- Li, J. T., et al. (2006). Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst. Chinese Chemical Letters, 17(1), 33-36.

- ResearchGate. (n.d.). Synthesis of Oximes and Hydroxamic Acids.

- Bachmann, W. E., & Barton, S. M. X. (1948). THE RELATIVE PROPORTIONS OF STEREOISOMERIC OXIMES FORMED IN THE OXIMATION OF UNSYMMETRICAL KETONES. The Journal of Organic Chemistry, 13(4), 542–547.

- Goksu, H., & Orhan, E. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 79.

- ResearchGate. (2010). (E)-4-Nitrobenzaldehyde oxime.

- University of Malaya Research Repository. (2010). (E)-4-Nitrobenzaldehyde oxime.

- Supporting Information for Chemical Communications. (2012). The Royal Society of Chemistry.

- ScienceOpen. (2010). (E)-4-Nitrobenzaldehyde oxime.

- Li, J. T., et al. (2004). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 16(2), 1075-1077.

- NIST. (n.d.). Benzaldehyde, 4-nitro-. In NIST Chemistry WebBook.

- Wikipedia. (n.d.). Benzaldehyde oxime.

- Zeynizadeh, B., & Zarei, A. (2006). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 22(3), 567-571.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. (E)-4-Nitrobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. (E)-4-Nitrobenzaldehyde oxime - UM Research Repository [eprints.um.edu.my]

Spectroscopic Elucidation of 4-Nitrobenzaldoxime: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data of 4-nitrobenzaldoxime, a key intermediate in organic synthesis and medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of such molecules is paramount for quality control, reaction monitoring, and the rational design of new chemical entities. This document moves beyond a simple data repository to offer field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the analysis in the fundamental principles of spectroscopic causality.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₆N₂O₃) possesses a well-defined structure that gives rise to a distinct spectroscopic fingerprint.[1][2] The molecule's key features—a para-substituted aromatic ring, a nitro group, and an oxime functional group—each contribute characteristic signals in different spectroscopic techniques. Understanding the interplay of these features is crucial for unambiguous identification and characterization.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals in the aromatic, oxime, and hydroxyl proton regions. The electron-withdrawing nature of the nitro group and the oxime moiety significantly deshields the aromatic protons, causing them to resonate at a lower field (higher ppm).[3][4]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.62 | Singlet | 1H | N-OH |

| ~8.26 | Singlet | 1H | CH=N |

| ~8.25-8.28 | Doublet | 2H | Aromatic C-H (ortho to NO₂) |

| ~7.76-7.78 | Doublet | 2H | Aromatic C-H (meta to NO₂) |

Note: Chemical shifts are typically reported in ppm downfield from a tetramethylsilane (TMS) internal standard. The exact chemical shifts can vary slightly depending on the solvent and concentration.[5]

Interpretation:

-

Aromatic Protons: The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the strongly electron-withdrawing nitro group are more deshielded and thus appear at a lower field (~8.25-8.28 ppm) compared to the protons meta to the nitro group (~7.76-7.78 ppm).[6]

-

Oxime Proton (CH=N): The proton attached to the carbon of the oxime functional group is also deshielded and appears as a singlet at a lower field (~8.26 ppm).[6]

-

Hydroxyl Proton (N-OH): The hydroxyl proton of the oxime is acidic and its chemical shift is highly variable, depending on factors like solvent, concentration, and temperature. It often appears as a broad singlet and may undergo exchange with deuterium in D₂O.[5][7] A reported value is around 11.62 ppm in DMSO-d6.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Similar to ¹H NMR, the electron-withdrawing nitro group influences the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-NO₂ |

| ~148 | C=N |

| ~135 | C (ipso to C=N) |

| ~128 | CH (ortho to NO₂) |

| ~124 | CH (meta to NO₂) |

Note: These are approximate chemical shifts based on empirical data and additivity rules. Experimental values may vary.

Interpretation:

-

Aromatic Carbons: The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at a very low field. The other aromatic carbons also show distinct chemical shifts based on their position relative to the substituents.

-

Oxime Carbon (C=N): The carbon of the oxime functional group is also found at a low field, typically in the range of 145-160 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, C=N, N-O, and NO₂ groups.[9][10]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3100 | Broad | O-H stretch (oxime) |

| ~1665 | Medium-Weak | C=N stretch (oxime) |

| ~1550-1475 | Strong | Asymmetric N-O stretch (nitro group) |

| ~1360-1290 | Strong | Symmetric N-O stretch (nitro group) |

| ~945 | Medium | N-O stretch (oxime) |

Interpretation:

-

O-H Stretch: The hydroxyl group of the oxime gives rise to a broad absorption band in the high-frequency region of the spectrum.[10]

-

C=N Stretch: The carbon-nitrogen double bond of the oxime typically absorbs in the region of 1620-1685 cm⁻¹.[9]

-

Nitro Group Stretches: The presence of a nitro group is strongly indicated by two intense absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[11][12][13][14][15] Conjugation with the aromatic ring shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[11][12]

-

N-O Stretch: The nitrogen-oxygen single bond of the oxime functional group also has a characteristic stretching vibration.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak is expected to be prominent.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 166 | Molecular ion [M]⁺ |

| 149 | [M-OH]⁺ |

| 120 | [M-NO₂]⁺ |

| 102 | [M-NO₂ - H₂O]⁺ or [C₇H₆N]⁺ |

| 76 | [C₆H₄]⁺ |

Note: The relative intensities of the fragment ions can vary depending on the ionization method and energy.

Interpretation:

-

Molecular Ion: The mass spectrum should show a clear molecular ion peak at an m/z value of 166, corresponding to the molecular weight of this compound (C₇H₆N₂O₃).[1][16]

-

Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and fragments of the substituent. The oxime group can lose a hydroxyl radical (OH).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aldoximes is the condensation of the corresponding aldehyde with hydroxylamine.[10][17][18]

Materials:

-

4-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate trihydrate (CH₃COONa·3H₂O)

-

Ethanol

-

Water

Procedure: [17]

-

To a warm solution of 4-nitrobenzaldehyde (0.005 mol) in ethanol (25 mL), add hydroxylamine hydrochloride (0.006 mol) and sodium acetate trihydrate (0.015 mol).

-

Heat the mixture under reflux until the reaction is complete (monitor by TLC).

-

Concentrate the reaction mixture and cool it down.

-

Add water to precipitate the oxime.

-

Separate the precipitate by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

NMR Spectroscopy: [7]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Use TMS as an internal standard.

IR Spectroscopy: [7]

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary approach to the comprehensive characterization of this compound. Each technique offers unique insights into the molecular structure, functional groups, and molecular weight of the compound. By understanding the principles behind the spectroscopic data and following robust experimental protocols, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity and reproducibility of their scientific work.

References

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Oximes Derived from O-Benzylhydroxylamine.

- Docsity. (2022). Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds.

- Tümer, M., et al. (2003). Spectroscopic Characterization of Oxime Ligands and Their Complexes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 33(1), 51-64.

- Tümer, M., et al. (2003). Spectroscopic Characterization of Oxime Ligands and Their Complexes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 33(1), 51-64.

- BenchChem. (n.d.). A Comparative Spectroscopic Guide to Benzophenone Oxime and Other Ketoximes.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.

- ChemicalBook. (n.d.). This compound(1129-37-9) 1H NMR spectrum.

- University of California, Davis. (n.d.). Spectroscopy Tutorial: Nitro Groups.

- Wikipedia. (n.d.). Oxime.

- PubChem. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.

- Physics Forums. (2013). IR Spectra: N-O Nitro group: Why two peaks?.

- Acta Crystallographica Section E: Structure Reports Online. (2010). (E)-4-Nitrobenzaldehyde oxime.

- GSRS. (n.d.). This compound.

- Organic Chemistry On-Line. (n.d.). Proton NMR Chemical Shifts for Common Functional Groups.

- Chemistry LibreTexts. (2014). Protons Bonded to Oxygen and Nitrogen.

- The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy.

- BenchChem. (n.d.). Performance Benchmark: 3-Nitrobenzaldoxime in Nitrile Synthesis and Beckmann Rearrangement.

Sources

- 1. This compound | C7H6N2O3 | CID 5374046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. askthenerd.com [askthenerd.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Oxime - Wikipedia [en.wikipedia.org]

- 11. docsity.com [docsity.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. physicsforums.com [physicsforums.com]

- 16. This compound(1129-37-9) 1H NMR spectrum [chemicalbook.com]

- 17. (E)-4-Nitrobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Nitrobenzaldoxime (CAS 1129-37-9): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzaldoxime, with the Chemical Abstracts Service (CAS) number 1129-37-9, is a pivotal intermediate in synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug development.[1] Its structure, featuring a nitro group-substituted aromatic ring coupled with an oxime functional group, provides a versatile scaffold for the synthesis of a diverse array of heterocyclic and other complex organic molecules. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, spectroscopic profile, synthesis, and, most importantly, its strategic application in the development of novel therapeutic agents. As a Senior Application Scientist, the focus of this document is not merely to present data but to provide a causal understanding behind experimental choices and to ground all claims in authoritative references.

Part 1: Core Physicochemical and Structural Properties

This compound is a yellow crystalline solid at room temperature.[1] The presence of the electron-withdrawing nitro group at the para position of the benzene ring significantly influences the electronic properties and reactivity of the molecule.

Molecular and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 1129-37-9 | [2] |

| Molecular Formula | C₇H₆N₂O₃ | [2][3] |

| Molecular Weight | 166.13 g/mol | [2] |

| Appearance | Light yellow crystalline powder | [1] |

| Melting Point | 126-131 °C | [1] |

| Solubility | Sparingly soluble in water | [1] |

| pKa | 9.97 ± 0.10 (Predicted) | [1] |

| LogP | 1.95 (Predicted) | [1] |

Structural Elucidation: Crystal and Molecular Structure

The molecular structure of this compound has been elucidated by X-ray crystallography. The molecule exists predominantly in the E configuration. In the solid state, intermolecular O—H···N hydrogen bonds link the molecules into centrosymmetric dimers. This hydrogen bonding plays a significant role in the crystal packing and the overall stability of the solid-state form.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Part 2: Spectroscopic Profile

A thorough understanding of the spectroscopic characteristics of this compound is essential for its identification, purity assessment, and for monitoring reaction progress during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are consistent with its structure. The electron-withdrawing nitro group significantly influences the chemical shifts of the aromatic protons and carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the O-H, C=N, and N-O functional groups.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The fragmentation pattern can provide further structural information.

| Spectroscopic Data | Key Features | Source(s) |

| ¹H NMR | Signals corresponding to aromatic protons, the oxime proton, and the aldehydic proton are observed. | [2] |

| ¹³C NMR | Resonances for the aromatic carbons, the imine carbon, are present. | [2] |

| IR (KBr) | Characteristic peaks for O-H stretching, C=N stretching of the oxime, and symmetric and asymmetric stretching of the NO₂ group. | [2] |

| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z consistent with the molecular weight of 166.13 g/mol . | [2] |

Part 3: Synthesis and Reactivity

This compound is readily synthesized from its corresponding aldehyde, 4-nitrobenzaldehyde. This straightforward synthesis makes it an accessible starting material for more complex molecular architectures.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Pyridine

-

Ethanol

-

Water

Procedure:

-

Dissolve 4-nitrobenzaldehyde in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride and an equivalent amount of a base (e.g., sodium hydroxide or pyridine) in water.

-

Slowly add the hydroxylamine solution to the ethanolic solution of 4-nitrobenzaldehyde with continuous stirring.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, pour the reaction mixture into cold water to precipitate the this compound.

-

Filter the solid product, wash it thoroughly with cold water, and dry it.

-

For higher purity, the crude product can be recrystallized from an ethanol-water mixture.[1]

Causality Behind Experimental Choices:

-

Ethanol as Solvent: 4-Nitrobenzaldehyde has good solubility in ethanol, facilitating a homogeneous reaction mixture.

-

Aqueous Base: The base is used to liberate the free hydroxylamine from its hydrochloride salt, which is the reactive species.

-

Stirring at Room Temperature: The reaction is typically facile and does not require heating, which minimizes the formation of by-products.

-

Precipitation in Water: this compound is sparingly soluble in water, allowing for its easy isolation from the reaction mixture.

-

Recrystallization: This is a standard purification technique to remove any unreacted starting materials or minor impurities.

Below is a workflow diagram for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Part 4: Applications in Drug Development and Medicinal Chemistry

While this compound itself has limited direct therapeutic applications, its true value lies in its role as a versatile building block for the synthesis of biologically active compounds. The nitroaromatic scaffold is a known pharmacophore in various antimicrobial and anticancer agents.[1][4]

Precursor to Bioactive Heterocycles

The oxime functionality of this compound is a key handle for constructing various heterocyclic systems, which are prevalent in many pharmaceuticals. For instance, it can be a precursor for the synthesis of isoxazole derivatives, a class of compounds known for their diverse pharmacological activities.[5]

Role in Antimicrobial and Anticancer Drug Discovery

The broader class of nitroaromatic compounds has been extensively studied for their biological activities.[1] Some nitro-containing drugs exert their antimicrobial effects through intracellular reduction to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.[1] Similarly, the anticancer activity of certain nitroaromatics is attributed to their selective reduction in the hypoxic environment of tumors, leading to the formation of cytotoxic species.[1] The 4-nitrophenyl moiety from this compound can be incorporated into various molecular frameworks to explore potential anticancer activity.

Structure-Activity Relationship (SAR) Insights

The position of the nitro group on the aromatic ring significantly impacts the biological activity of the resulting compounds. The para-substitution in this compound, as opposed to the meta- or ortho-isomers, can lead to distinct interactions with biological targets. This makes it a valuable tool for medicinal chemists studying structure-activity relationships.

Part 5: Safety and Handling

This compound is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[2] Therefore, appropriate safety precautions must be taken during its handling and use.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or chemical goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Conclusion

This compound is a chemical intermediate of significant value to the drug discovery and development community. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an important starting material for the creation of novel bioactive compounds. A thorough understanding of its characteristics, as outlined in this guide, is crucial for its effective and safe utilization in the pursuit of new therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

- This compound. PubChem.

- This compound. gsrs.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]nlm.nih.gov/pmc/articles/PMC9227541/)

Sources

Introduction to 4-Nitrobenzaldoxime and the Significance of its Solubility

An In-depth Technical Guide to the Solubility of 4-Nitrobenzaldoxime in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Recognizing the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering a robust framework for researchers, scientists, and drug development professionals. It combines theoretical principles with detailed, field-proven experimental protocols to empower users to determine the solubility of this compound in various common organic solvents.

This compound (C₇H₆N₂O₃) is an organic compound featuring a benzaldehyde oxime structure with a nitro group at the para-position of the benzene ring.[1] Oximes, in general, are crucial intermediates in organic synthesis and are used for the purification and characterization of carbonyl compounds.[2][3] The unique molecular structure of this compound, which includes a polar nitro group, a hydrogen bond-donating and -accepting oxime functional group, and a nonpolar aromatic ring, dictates its solubility in different solvent systems.[4]

Understanding the solubility of this compound is paramount for a variety of applications:

-

Reaction Chemistry: The choice of solvent is critical for reaction kinetics, yield, and purity.

-

Crystallization and Purification: Knowledge of solubility in different solvents is essential for developing effective purification strategies such as recrystallization.[5]

-

Pharmaceutical Development: For any potential therapeutic applications, solubility is a key determinant of bioavailability and the feasibility of formulation.

-

Analytical Method Development: Understanding the compound's behavior in common analytical solvents is necessary for creating accurate and reproducible analytical methods.

Theoretical Framework for the Solubility of this compound

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound.[6] The molecular structure of this compound suggests a nuanced solubility profile. The presence of the polar nitro (-NO₂) and oxime (-C=N-OH) groups, which can participate in hydrogen bonding, indicates a preference for polar solvents.[6] Conversely, the nonpolar benzene ring will contribute to its solubility in less polar solvents.

Based on these structural features, a qualitative prediction of the solubility of this compound in various common organic solvents can be made.

Data Presentation: Predicted Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, readily interacting with the nitro and oxime functional groups of this compound.[2] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Good | Strong dipole-dipole interactions between the solvent and the polar functional groups of this compound are expected to facilitate dissolution. |

| Nonpolar | Hexane, Toluene | Poor to Slight | The overall polarity of this compound is too high for significant interaction with nonpolar solvents, where dispersion forces are the primary intermolecular interaction.[6] |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Slight | These solvents have a moderate polarity and can engage in dipole-dipole interactions, but lack the hydrogen bonding capability of protic solvents. |

Experimental Protocol for Determining the Equilibrium Solubility of this compound

The following section provides a detailed, step-by-step methodology for the quantitative determination of the equilibrium solubility of this compound. The shake-flask method, a widely accepted and reliable technique, is described, coupled with UV-Vis spectrophotometry for analysis.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for solubility determination of this compound.

Step-by-Step Methodology

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetone, hexane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

UV-Vis spectrophotometer

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

3.2. Preparation of Calibration Curve

-

Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

UV-Vis Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

-

Plotting the Curve: Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear, and the equation of the line (y = mx + c) should be determined.

3.3. Equilibrium Solubility Determination

-

Equilibration: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Shaking: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is achieved when the concentration of the dissolved solid remains constant.

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

3.4. Calculation of Solubility

-

Using the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the organic solvent at the specified temperature.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While specific quantitative data is not widely published, the principles of chemical structure and polarity, combined with a robust experimental protocol, empower researchers to generate reliable, in-house data. The provided methodologies are designed to be self-validating and adhere to high standards of scientific integrity, providing a solid foundation for further research and development involving this compound.

References

- (E)-4-Nitrobenzaldehyde oxime | CAS#:3717-19-9 | Chemsrc. (n.d.).

- Oxime: Definition, Structure, Formation, and Compounds - Chemistry Learner. (n.d.).

- This compound | C7H6N2O3 | CID 5374046 - PubChem - NIH. (n.d.).

- Oxime - Grokipedia. (n.d.).

- Isobutyraldehyde oxime - Solubility of Things. (n.d.).

- (E)-4-Nitrobenzaldehyde oxime - PMC - NIH. (n.d.).

- the practical synthesis of aryl oximes from aryl aldehydes under catalyst-fr - Indian Academy of Sciences. (n.d.).

- 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem. (n.d.).

- Oximes - BYJU'S. (n.d.).

- Oxime - Wikipedia. (n.d.).

- Preparation of 4-nitrobenzaldehyde - PrepChem.com. (n.d.).

- 4-Nitrobenzaldehyde - Solubility of Things. (n.d.).

- Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions - ResearchGate. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oxime: Definition, Structure, Formation, and Compounds [chemistrylearner.com]

- 3. (E)-4-Nitrobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

4-Nitrobenzaldoxime molecular weight and formula

An In-depth Technical Guide to 4-Nitrobenzaldoxime: Properties, Synthesis, Characterization, and Applications

Introduction

This compound is an organic compound that serves as a significant building block and intermediate in various fields of chemical synthesis, including pharmaceuticals and materials science. Its structure, featuring a nitro group, a benzene ring, and an aldoxime functional group, imparts specific reactivity and properties that are leveraged by researchers and drug development professionals.[1] The presence of the oxime moiety (C=N-OH) allows for further chemical transformations, while the nitro group can influence the molecule's electronic properties and biological activity.

This guide provides a comprehensive technical overview of this compound, designed for scientists and researchers. It delves into its fundamental physicochemical properties, provides detailed protocols for its synthesis and analytical characterization, discusses its current applications, and outlines essential safety and handling procedures. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the methodologies presented.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's properties is the foundation of its application. This compound is a yellow crystalline solid, sparingly soluble in water.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃ | [1][2][3][4] |

| Molecular Weight | 166.13 g/mol | [2][3][4][5] |

| IUPAC Name | (NE)-N-[(4-nitrophenyl)methylidene]hydroxylamine | [1][2] |

| CAS Number | 1129-37-9 | [1][2][3] |

| Appearance | Yellow crystalline solid/powder | [1] |

| Melting Point | 126-133 °C | [5][6] |

| Canonical SMILES | C1=CC(=CC=C1/C=N/O)[O-] | [2][4] |

| InChIKey | WTLPAVBACRIHHC-VMPITWQZSA-N | [2][4] |

Isomerism

It is critical for researchers to recognize that this compound can exist as geometric isomers due to the restricted rotation around the carbon-nitrogen double bond (C=N). These are designated as the (E) and (Z) isomers (historically referred to as syn and anti). The (E) isomer is generally the more stable and commonly encountered form.[6][7] The specific isomer can influence reaction kinetics and biological activity, making isomeric purity a key consideration in synthesis and application.

Section 2: Synthesis of this compound

The most direct and widely adopted method for synthesizing this compound is the condensation reaction between its parent aldehyde, 4-nitrobenzaldehyde, and hydroxylamine.[8] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the oxime.

Synthesis Rationale & Workflow

The core of this synthesis involves the nucleophilic nitrogen of hydroxylamine (NH₂OH) attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl) for stability. A base is added to the reaction mixture to neutralize the HCl, thereby liberating the free hydroxylamine which is the active nucleophile. The subsequent elimination of a water molecule yields the final oxime product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous aryl oximes.[8]

-

Reagent Preparation : In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 4-nitrobenzaldehyde in 100 mL of 95% ethanol.

-

Addition of Hydroxylamine : In a separate beaker, prepare a solution of 7.0 g of hydroxylamine hydrochloride in 20 mL of water. Add this aqueous solution to the ethanolic solution of 4-nitrobenzaldehyde in the flask.

-

Reaction Initiation : Add 10.0 g of sodium acetate trihydrate to the mixture. The sodium acetate acts as the base to liberate free hydroxylamine.

-

Reflux : Gently heat the mixture to reflux using a heating mantle. Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Crystallization : After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate the crystallization of the product.

-

Isolation : Collect the precipitated yellow crystals by vacuum filtration using a Büchner funnel.

-

Purification : Wash the crystals with cold water to remove any remaining inorganic salts. For higher purity, the crude product can be recrystallized from ethanol. Dry the purified crystals in a vacuum oven.

Section 3: Analytical Characterization

Post-synthesis, it is imperative to verify the identity, structure, and purity of the this compound. A combination of spectroscopic techniques provides a self-validating system for characterization.

Caption: General analytical workflow for this compound characterization.

Infrared (IR) Spectroscopy Protocol

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Sample Preparation : A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.[9]

-

Data Acquisition : The spectrum is recorded using an FT-IR spectrometer, typically from 4000 to 400 cm⁻¹.[9]

-

Expected Peaks :

-

~3300-3100 cm⁻¹ : A broad peak corresponding to the O-H stretch of the oxime group.

-

~1600 cm⁻¹ : A peak for the C=N stretch of the oxime.

-

~1520 cm⁻¹ and ~1340 cm⁻¹ : Strong, characteristic peaks for the asymmetric and symmetric stretching of the aromatic nitro group (NO₂).

-

~940 cm⁻¹ : A peak associated with the N-O stretch of the oxime.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR provides detailed information about the molecular structure and connectivity.

-

Sample Preparation : Dissolve 10-20 mg of the sample in a deuterated solvent like DMSO-d₆ or CDCl₃ in an NMR tube.[9]

-

Data Acquisition : Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[9][10]

-

Expected ¹H NMR Signals (in DMSO-d₆) :

-

~11.5 ppm : A singlet for the hydroxyl proton (-OH) of the oxime.

-

~8.2 ppm : A doublet for the two aromatic protons ortho to the nitro group.

-

~7.8 ppm : A doublet for the two aromatic protons meta to the nitro group.

-

~8.1 ppm : A singlet for the proton on the carbon of the C=N bond (aldoxime proton).

-

Mass Spectrometry (MS) Protocol

MS is used to confirm the molecular weight of the compound.

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) or a direct insertion probe.[9][11]

-

Ionization : Electron Ionization (EI) is commonly used.

-

Expected Result : The mass spectrum should show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound, which is approximately 166.[2]

Section 4: Applications in Research and Drug Development

This compound is more than a laboratory curiosity; it is a versatile intermediate with applications in synthetic chemistry and medicinal research.

-

Synthesis of Nitriles : Aldoximes are readily dehydrated to form nitriles, which are valuable functional groups in organic synthesis. This compound can be converted to 4-nitrobenzonitrile, an important precursor for dyes, pharmaceuticals, and agricultural chemicals.[12]

-

Precursor for Biologically Active Molecules : The parent aldehyde, 4-nitrobenzaldehyde, has been used to synthesize novel anticancer drug candidates.[13] These derivatives have been conjugated with carbon quantum dots for targeted drug delivery to prostate cancer cells, demonstrating significant cytotoxic effects.[13] This highlights the potential of the 4-nitrobenzyl scaffold, for which this compound is a direct derivative, in medicinal chemistry.

-

Antimicrobial and Antitumor Studies : While specific studies on this compound are limited, related nitro-aromatic compounds and oximes are known to possess a range of biological activities. It has been investigated for potential antimicrobial and antitumor properties, making it a compound of interest for screening in drug discovery programs.[1]

Section 5: Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | H301: Toxic if swallowed | P264, P270, P301+P310, P330, P405, P501[14][15] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313[15] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313[15] |

| Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312[15] |

-

Handling : Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid all personal contact by wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][16]

-

Storage : Store in a cool, dry, and well-ventilated place. Keep containers tightly sealed and store locked up.[1][14]

-

Disposal : Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations.[14]

Conclusion

This compound is a well-defined chemical compound with a precise molecular formula of C₇H₆N₂O₃ and a molecular weight of 166.13 g/mol .[2][3][4] Its synthesis via the condensation of 4-nitrobenzaldehyde and hydroxylamine is a robust and reliable procedure. The identity and purity of the compound can be unequivocally confirmed through a combination of IR, NMR, and mass spectrometry. Beyond its fundamental chemical interest, this compound serves as a valuable intermediate in organic synthesis and holds potential for applications in the development of new therapeutic agents. Adherence to strict safety protocols is mandatory when handling this toxic compound. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5374046, this compound. PubChem.

- Global Substance Registration System (n.d.). This compound. GSRS.

- Chemsrc (2023). (E)-4-Nitrobenzaldehyde oxime. Chemsrc.

- Stenutz, R. (n.d.). (E)-4-nitrobenzaldoxime. Stenutz.

- Stenutz, R. (n.d.). (Z)-4-nitrobenzaldehyde oxime. Stenutz.

- PrepChem (n.d.). Preparation of 4-nitrobenzaldehyde. PrepChem.com.

- Fun, H.-K., et al. (2010). (E)-4-Nitrobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online.

- Request PDF (2023). Synthesis of Novel Anticancer Drugs Derived from 4-nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. ResearchGate.

Sources

- 1. Page loading... [guidechem.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. (E)-4-Nitrobenzaldehyde oxime | CAS#:3717-19-9 | Chemsrc [chemsrc.com]

- 6. (E)-4-nitrobenzaldoxime [stenutz.eu]

- 7. (Z)-4-nitrobenzaldehyde oxime [stenutz.eu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound(1129-37-9) 1H NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Synthesis of 4-Nitrobenzaldoxime from 4-Nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the synthesis of 4-nitrobenzaldoxime, a valuable intermediate in organic and medicinal chemistry. The synthesis proceeds via the condensation reaction of 4-nitrobenzaldehyde with hydroxylamine. This document details the underlying reaction mechanism, provides a robust and reproducible experimental protocol, outlines methods for product characterization, and discusses essential safety considerations. The aim is to equip researchers with the necessary knowledge for the successful and safe laboratory-scale synthesis of this compound.

Introduction: Significance of this compound

This compound (C7H6N2O3) is a crystalline organic compound that serves as a versatile building block in synthetic chemistry.[1] Its structure, featuring a nitro group and an aldoxime functional group on a benzene ring, makes it a precursor for various more complex molecules.[1] Oximes, in general, are utilized as protecting groups for carbonyl compounds, and find applications in the synthesis of nitriles, amides (via the Beckmann rearrangement), and various nitrogen-containing heterocycles.[2] Specifically, nitro-substituted benzaldoximes have been investigated for potential antimicrobial and antitumor activities.[1][3] This guide focuses on a classical and reliable method for its preparation from 4-nitrobenzaldehyde.

The Underlying Chemistry: Reaction Mechanism

The formation of this compound is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a mild acid or base. The overall transformation is the replacement of the carbonyl oxygen of the aldehyde with a =N-OH group from hydroxylamine.

The mechanism can be described in the following steps:

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.[4]

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the original carbonyl group. This step is often facilitated by the solvent or a catalyst.

-

Dehydration: The resulting intermediate readily eliminates a molecule of water (dehydration) to form the stable C=N double bond of the oxime.[4] This step is typically the rate-determining step and is acid-catalyzed.

The reaction rate is highly dependent on the pH of the medium.[4] An optimal pH is required to ensure that a sufficient amount of hydroxylamine is in its free base form to act as a nucleophile, while also having enough acid present to catalyze the dehydration step.[5]

Figure 1: Generalized mechanism for oxime formation.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for oxime synthesis and is optimized for the preparation of this compound.[3][6]

3.1. Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 4-Nitrobenzaldehyde | C7H5NO3 | 151.12 | 0.907 g (6 mmol) |

| Hydroxylamine hydrochloride | NH2OH·HCl | 69.49 | 0.417 g (6 mmol) |

| Sodium acetate trihydrate | C2H3NaO2·3H2O | 136.08 | 2.04 g (15 mmol) |

| Ethanol (95%) | C2H5OH | 46.07 | ~30 mL |

| Deionized Water | H2O | 18.02 | As needed |

| Round-bottom flask (50 mL) | - | - | 1 |

| Reflux condenser | - | - | 1 |

| Heating mantle or water bath | - | - | 1 |

| Buchner funnel and filter paper | - | - | 1 |

| Beakers and graduated cylinders | - | - | As needed |

| TLC plates (silica gel) | - | - | As needed |

3.2. Synthesis Workflow

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. quora.com [quora.com]

- 6. (E)-4-Nitrobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 4-Nitrobenzaldoxime: A Technical Guide for Organic Chemists

Abstract

4-Nitrobenzaldoxime, a crystalline solid with the molecular formula C₇H₆N₂O₃, stands as a pivotal yet often underutilized intermediate in the arsenal of synthetic organic chemistry.[1] Its strategic molecular architecture, featuring a reactive oxime functionality tethered to an electron-deficient aromatic ring, bestows upon it a unique reactivity profile. This guide delves into the core applications of this compound, presenting it as a versatile precursor for the construction of valuable heterocyclic scaffolds and as a functional group that can be readily transformed into other key chemical entities. We will explore its central role in the generation of nitrile oxides for 1,3-dipolar cycloaddition reactions, its utility in the synthesis of nitriles, and its potential as a protecting group for carbonyl compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing not only theoretical insights but also actionable experimental protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective application. This compound is a light yellow crystalline powder.[2] The presence of the para-nitro group significantly influences its electronic properties and reactivity compared to its meta-isomer, 3-nitrobenzaldoxime.[2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

| Melting Point | 126-131 °C | [2] |

| CAS Number | 1129-37-9 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below, with the understanding that the precursor aldehyde's spectral features heavily influence those of the oxime.[2]

| Spectroscopy | Key Features |

| ¹H NMR | Aromatic protons will exhibit shifts influenced by the electron-withdrawing nitro group. The oxime proton will have a characteristic chemical shift. |

| ¹³C NMR | The carbon atoms in the aromatic ring and the C=N bond will show distinct chemical shifts. |

| IR | Characteristic absorption bands for O-H, C=N, and N-O stretching, as well as bands indicative of the nitro group. |

| Mass Spec. | The molecular ion peak is expected at m/z = 166, corresponding to its molecular weight. |

Synthesis of this compound

The preparation of this compound is a straightforward and high-yielding reaction, typically proceeding via the condensation of 4-nitrobenzaldehyde with hydroxylamine. This reaction is a cornerstone for accessing the versatile chemistry of the title compound.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a generalized procedure for the synthesis of this compound from 4-nitrobenzaldehyde.[2]

Materials:

-

4-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Pyridine

-

Ethanol

-

Water

Procedure:

-

Dissolve 4-nitrobenzaldehyde in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride and an equivalent amount of a base (like sodium hydroxide or pyridine) in water.

-

Slowly add the hydroxylamine solution to the stirred solution of 4-nitrobenzaldehyde at room temperature.

-

Continue stirring the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the this compound.

-

Filter the solid product, wash it thoroughly with cold water, and allow it to dry.

-

For higher purity, the crude product can be recrystallized from an ethanol-water mixture.

Application in Heterocyclic Synthesis: The Gateway to Isoxazoles

A premier application of this compound is its role as a stable precursor to 4-nitrobenzonitrile oxide, a highly reactive 1,3-dipole. This intermediate is typically generated in situ and trapped with a dipolarophile, such as an alkyne or an alkene, in a [3+2] cycloaddition reaction to afford isoxazoles and isoxazolines, respectively.[3][4] These heterocycles are prevalent scaffolds in medicinal chemistry.[3]

The 1,3-Dipolar Cycloaddition Pathway

The overall transformation involves the in situ generation of the nitrile oxide from the oxime, which then undergoes a cycloaddition reaction.

Caption: Pathway for isoxazole synthesis via 4-nitrobenzonitrile oxide.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This one-pot, three-component protocol demonstrates the regioselective synthesis of 3,5-disubstituted isoxazoles from an aldehyde, hydroxylamine, and an alkyne, proceeding through the in situ formation of this compound and its corresponding nitrile oxide.[5]

Materials:

-

4-Nitrobenzaldehyde

-

Hydroxylamine

-

Sodium hydroxide

-

N-Chlorosuccinimide (NCS)

-

A terminal alkyne (e.g., phenylacetylene)

-

Choline chloride:urea (1:2) deep eutectic solvent (DES)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

To a stirred solution of 4-nitrobenzaldehyde (2 mmol) in the choline chloride:urea deep eutectic solvent (1 mL), add hydroxylamine (2 mmol) and sodium hydroxide (2 mmol).

-

Stir the resulting mixture at 50 °C for one hour to form the this compound in situ.

-

Add N-chlorosuccinimide (3 mmol) to the mixture and continue stirring at 50 °C for three hours. This step generates the intermediate hydroximoyl chloride.

-

Add the terminal alkyne (2 mmol) to the reaction mixture. The nitrile oxide is generated in situ and undergoes cycloaddition.

-

Continue stirring at 50 °C for four hours.

-

Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

-

Dry the combined organic phases over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired 3,5-disubstituted isoxazole.

Dehydration to 4-Nitrobenzonitrile

Aldoximes can be readily dehydrated to their corresponding nitriles, and this compound is no exception. This transformation provides a direct route to 4-nitrobenzonitrile, a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[2][6] Various dehydrating agents can be employed for this purpose.

Dehydration Reaction Overview

Caption: Dehydration of this compound to 4-Nitrobenzonitrile.

Experimental Protocol: Synthesis of 4-Nitrobenzonitrile

This protocol is adapted from a general procedure for the dehydration of aldoximes.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (optional, as a catalyst)

-

Ice-water

-

Sodium hydroxide solution (for workup)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, suspend or dissolve this compound in acetic anhydride (5-10 equivalents). A catalytic amount of pyridine can be added.

-

Heat the reaction mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it into ice-water.

-

Stir the mixture vigorously until the excess acetic anhydride is hydrolyzed.

-

Neutralize the mixture with a sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude 4-nitrobenzonitrile by column chromatography or recrystallization. High yields are typically expected for this transformation.

This compound as a Protecting Group

Oximes can serve as protecting groups for aldehydes and ketones, masking their reactivity towards nucleophiles and bases.[7] The formation of the oxime is reversible, allowing for deprotection under specific conditions.[7] While acetals and ketals are more common protecting groups for carbonyls, oximes offer an alternative, particularly when stability to certain reagents is required.[8]

Protection and Deprotection Strategy

Caption: General strategy for carbonyl protection and deprotection using oximes.

Considerations for Deprotection

The cleavage of oximes to regenerate the parent carbonyl compound can be achieved through various methods, including hydrolysis or oxidative cleavage.[9] Reagents such as 2-iodylbenzoic acid in the presence of β-cyclodextrin or Dess-Martin Periodinane have been shown to be effective for the deoximation of both aldoximes and ketoximes under mild conditions.[9] The choice of deprotection method should be guided by the overall functionality of the molecule to ensure selectivity.

Conclusion

This compound is a multifaceted intermediate with significant potential in organic synthesis. Its utility as a precursor to nitrile oxides for the construction of isoxazoles is a powerful tool for medicinal and materials chemists. Furthermore, its straightforward conversion to 4-nitrobenzonitrile and its capacity to act as a protecting group for carbonyls underscore its versatility. The protocols and data presented in this guide are intended to empower researchers to harness the full synthetic potential of this valuable compound, facilitating the development of novel molecules and synthetic methodologies.

References

- Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. [Link]

- Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (n.d.). CORE. [Link]

- Lee, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area.

- 4 Nitrobenzaldehyde Oxime Application: Industrial. (n.d.). Tradeindia. [Link]

- Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2014). Organic & Biomolecular Chemistry, 12(36), 7064-7069. [Link]

- Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

- This compound. (n.d.). PubChem. [Link]

- Synthesis of ketones by hydrolysis, deprotection, or oxidation. (n.d.). Organic Chemistry Portal. [Link]

- Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory. (2013). The Journal of Organic Chemistry, 78(17), 8344-8352. [Link]

- New Synthetic Method for 3,5-Disubstituted Isoxazole. (n.d.). Chemical Journal of Chinese Universities. [Link]

- 1,3-Dipolar Cycloaddition Reaction of Benzonitrile Oxide with 4-Arylmethylene-2,4-dihydro-2,5- disubstitute. (n.d.). Asian Journal of Chemistry. [Link]

- Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. (2014). The Journal of Organic Chemistry, 79(12), 5586-5596. [Link]

- 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. (n.d.). CORE. [Link]

- Protection and Deprotection. (n.d.).

- The [3+2]Cycloaddition Reaction. (n.d.). [Link]

- Arenes participate in 1,3-dipolar cycloaddition with in situ-generated diazoalkenes. (2023).

- Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. [Link]

- Stepwise, biradical nature of the [3+2] cycloaddition reaction between 4-nitrobenzonitrile N-oxide and simple ethene: a reexamination. (2024). Chemistry of Heterocyclic Compounds, 60(11/12), 670. [Link]

- A cyclase that catalyses competing 2 + 2 and 4 + 2 cycloadditions. (2023).

- 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). (n.d.). Chemical Science Review and Letters. [Link]

- Carbonyl Protecting Groups - Stability. (n.d.). Organic Chemistry Portal. [Link]

- p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. (2005). European Journal of Organic Chemistry, 2005(15), 3031-3039. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. Protection and Deprotection [cem.com]

- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 9. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]

A Guide to the Synthetic Utility of 4-Nitrobenzaldoxime: From Stable Precursor to Heterocyclic Scaffolds

Abstract: 4-Nitrobenzaldoxime is a crystalline, shelf-stable organic compound that serves as a pivotal precursor in modern synthetic chemistry. While modest in its own reactivity, its true value lies in its facile conversion to 4-nitrobenzonitrile oxide, a highly reactive 1,3-dipole. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis of this compound and its subsequent application in the construction of valuable nitrogen- and oxygen-containing heterocycles. We will delve into the mechanistic underpinnings of its core transformations, provide detailed, field-proven experimental protocols, and explore the strategic advantages of its use in generating molecular diversity for medicinal chemistry and materials science.

Introduction to this compound

Significance in Synthetic Chemistry